Product packaging for Thiourea, N-(1-methylethyl)-N'-phenyl-(Cat. No.:CAS No. 15093-36-4)

Thiourea, N-(1-methylethyl)-N'-phenyl-

Cat. No.: B082252
CAS No.: 15093-36-4
M. Wt: 194.3 g/mol
InChI Key: LFBMRUOVWMEFFZ-UHFFFAOYSA-N
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Description

Historical Context and Development of Thiourea Derivatives

Thiourea derivatives have been pivotal in organic chemistry since Marceli Nencki’s synthesis of thiourea in 1873. The substitution of oxygen with sulfur in urea’s structure marked a breakthrough, enabling diverse applications in pharmaceuticals, materials science, and catalysis. N-(1-Methylethyl)-N'-phenyl-thiourea emerged as part of mid-20th-century efforts to functionalize thiourea with alkyl and aryl groups, enhancing its reactivity and selectivity. Early syntheses involved coupling phenyl isothiocyanate with isopropylamine, as demonstrated in Soviet-era patents. By the 1990s, advancements in solid-state tribochemical methods enabled efficient chloride-to-iodide substitutions in metal complexes of thiourea derivatives, paving the way for tailored applications.

Significance in Contemporary Chemical Sciences

This compound exemplifies the versatility of thioureas in modern research. Its bifunctional structure—featuring a thiocarbonyl group, aromatic phenyl ring, and branched isopropyl chain—facilitates dual hydrogen-bond donor/acceptor interactions. These properties are exploited in:

  • Asymmetric organocatalysis : Thiourea derivatives mediate enantioselective reactions, such as Michael additions, by stabilizing transition states through non-covalent interactions.
  • Pharmaceutical intermediates : Derivatives like N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)thiourea show promise as TRPV1 receptor antagonists, while others exhibit anti-leishmanial activity.
  • Materials science : The compound’s planar geometry and sulfur content make it suitable for coordinating metals in electroplating solutions.

Nomenclature and Structural Classification in Thiourea Chemistry

IUPAC Name : 1-Phenyl-3-propan-2-ylthiourea
Molecular Formula : C₁₀H₁₄N₂S
Structural Features :

  • Core : Thiourea (H₂N−C(=S)−NH₂) with N1 substituted by a phenyl group and N3 by an isopropyl group.
  • Tautomerism : Predominantly exists in the thione form (C=S) due to thermodynamic stability (Kₑq = 1.04×10⁻³).
  • Geometry : Planar N₂C=S core with C–S bond length of 1.71 Å and C–N bonds averaging 1.33 Å.

Classification :

Category Description
Substituent Type N,N′-disubstituted thiourea
Functional Groups Thiocarbonyl, aromatic, branched alkyl
Hybridization sp²-hybridized sulfur in thione form

Research Significance and Applications Overview

Recent studies highlight three key domains:

1. Pharmaceutical Development

  • Anticancer agents : Thiourea derivatives inhibit kinases and tubulin polymerization. For example, N-(4-isopropylphenyl)thiourea derivatives demonstrate cytotoxicity against HeLa cells.
  • Antimicrobials : Structural analogs show efficacy against Mycobacterium tuberculosis by targeting enoyl-acyl carrier protein reductase.

2. Organocatalysis

  • Enantioselective synthesis : Chiral thioureas catalyze asymmetric Strecker and Mannich reactions. Modifications with isopropyl groups enhance stereochemical control.

3. Coordination Chemistry

  • Metal complexes : Forms stable complexes with Cu(I/II) and Co(II/III), used in electroless tin plating and corrosion inhibition.

Table 1 : Key Physicochemical Properties

Property Value
Molecular Weight 194.30 g/mol
Melting Point 98–100°C
Boiling Point 275.8°C at 760 mmHg
Density 1.125 g/cm³
LogP 2.845
CAS Number 15093-36-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2S B082252 Thiourea, N-(1-methylethyl)-N'-phenyl- CAS No. 15093-36-4

Properties

IUPAC Name

1-phenyl-3-propan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBMRUOVWMEFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164653
Record name Thiourea, N-(1-methylethyl)-N'-phenyl-
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Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15093-36-4
Record name Thiourea, N-(1-methylethyl)-N'-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenyl-N'-isopropylthiourea
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Record name Thiourea, N-(1-methylethyl)-N'-phenyl-
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Mechanism of Action

Biological Activity

Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses specifically on the biological activity of Thiourea, N-(1-methylethyl)-N'-phenyl- , also known as N-(1,1-dimethylethyl)-N'-phenylthiourea . This compound has been studied for its potential applications in various therapeutic areas, including anticancer, antimicrobial, and antifungal activities.

  • Chemical Formula : C11H16N2S
  • Molecular Weight : 216.32 g/mol
  • Structure : The compound features a thiourea functional group, which is characterized by the presence of a carbon-sulfur double bond (C=S) and nitrogen atoms bonded to organic groups.

Synthesis

Thiourea derivatives can be synthesized through various methods, including the reaction of isothiocyanates with amines. For N-(1-methylethyl)-N'-phenylthiourea, a common synthesis route involves reacting 1-methyl-1-phenyl hydrazine with phenyl isothiocyanate under controlled conditions to yield the desired thiourea compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds containing thiourea moieties have shown significant inhibitory effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), SK-MEL (melanoma), SK-OV-3 (ovarian cancer), and BT-549 (breast cancer).
  • IC50 Values : Some derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against these cell lines .

Table 1 summarizes the anticancer activity of selected thiourea derivatives:

CompoundCell LineIC50 (µM)
N-(1-methylethyl)-N'-phenylMCF-72.96
N-(4-nitrophenyl)thioureaSK-MEL11.0–25.0
N-(4-methylsulfanyl)thioureaSK-OV-3118.8

Antimicrobial Activity

The antimicrobial properties of thioureas have also been explored. Studies indicate that certain thiourea derivatives exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from >5000 to 1250 µg/mL, demonstrating varying degrees of efficacy compared to traditional antibiotics like Ciprofloxacin .

Table 2 presents the antimicrobial activity of selected thiourea derivatives:

CompoundBacterial StrainMIC (µg/mL)
Thiourea Derivative AS. aureus1250
Thiourea Derivative BE. coli>5000

Antifungal Activity

Thioureas have also been evaluated for their antifungal properties. A series of novel thioureas were tested against fungal pathogens such as Phomopsis obscurans and P. viticola. The results indicated that some compounds achieved complete growth inhibition at concentrations as low as 30 µM .

Case Studies

  • Case Study on Anticancer Activity :
    A study investigated the effects of a series of thiourea derivatives on MCF-7 cells. It was observed that treatment with N-(1-methylethyl)-N'-phenylthiourea resulted in significant cell death, with morphological changes indicative of apoptosis observed through microscopy .
  • Case Study on Antimicrobial Efficacy :
    Another study focused on the antimicrobial efficacy of various thioureas against E. coli. The results demonstrated that while some compounds had high MIC values, others showed promising antibacterial activity that warrants further investigation for potential therapeutic applications .

Scientific Research Applications

Synthesis of Thiourea Derivatives

Thiourea derivatives are synthesized through various methods, often involving the reaction of isothiocyanates with amines. For instance, N-(1-methylethyl)-N'-phenylthiourea can be prepared by reacting phenyl isothiocyanate with isopropylamine under controlled conditions. The resulting compound exhibits unique structural properties that contribute to its biological activities.

Antimicrobial Activity

Thiourea derivatives have shown promising antimicrobial properties against a range of pathogens. A study revealed that certain thiourea compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anticancer Properties

Research indicates that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms. Compounds similar to N-(1-methylethyl)-N'-phenylthiourea have demonstrated cytotoxic effects on human leukemia and breast cancer cell lines, with IC50 values as low as 1.5 µM . These compounds target specific molecular pathways involved in cancer progression, including angiogenesis inhibition and modulation of cell signaling pathways.

Anti-inflammatory Effects

Thiourea derivatives have also been investigated for their anti-inflammatory properties. Certain compounds have shown efficacy in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

Thioureas are utilized in agriculture as plant growth regulators and pesticides. Their ability to enhance crop yield and resist pests has been documented in several studies. For example, thiourea compounds can stimulate root growth and improve nutrient uptake in plants, leading to increased agricultural productivity.

Material Science Applications

In material science, thiourea derivatives are employed in the synthesis of polymers and coordination complexes. They serve as ligands for metal ions, forming stable complexes that are useful in catalysis and material development . The structural characteristics of thioureas allow for the design of materials with tailored properties for specific applications.

Anticancer Activity Case Study

A detailed investigation into the anticancer effects of thiourea derivatives was conducted using various human cancer cell lines. The study found that derivatives containing aromatic groups exhibited enhanced cytotoxicity compared to their aliphatic counterparts . The mechanisms were attributed to the induction of apoptosis and cell cycle arrest.

Agricultural Efficacy Case Study

Field trials assessing the impact of thiourea-based fertilizers showed a marked improvement in crop yield compared to control groups. The application of these compounds resulted in better growth parameters and increased resistance to biotic stressors .

Comparison with Similar Compounds

Structural and Substituent Variations

Substituted thioureas differ primarily in their N- and N'- substituents, which influence their physical, chemical, and biological properties. Key analogs include:

Compound Name Substituents (N, N') Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Thiourea, N-(2,2-dimethylpropyl)-N'-phenyl- (CAS 15093-39-7) Neopentyl, Phenyl C₁₂H₁₈N₂S 222.35 Higher steric bulk; used in ligand synthesis
1-Benzoyl-3-(4-hydroxyphenyl)thiourea Benzoyl, 4-Hydroxyphenyl C₁₄H₁₂N₂O₂S 280.32 Syn–anti configuration; hydrogen bonding capabilities
N-Phenyl-N'-benzylthiourea (CAS 726-25-0) Phenyl, Benzyl C₁₄H₁₄N₂S 242.34 Flexible benzyl group; potential agrochemical applications
N-Phenyl-N'-[5-chloro-2-methylphenyl]thiourea Phenyl, 5-Chloro-2-methylphenyl C₁₄H₁₃ClN₂S 276.78 Electron-withdrawing Cl enhances metal coordination
Thiourea, N-(2-methylpropyl)-N'-[4-nitrophenylsulfonyl]phenyl- (CAS 60515-91-5) 2-Methylpropyl, 4-Nitrophenylsulfonyl C₁₇H₁₉N₃O₄S₂ 393.48 Sulfonyl group introduces polarity; sensor applications

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in , nitro in ) increase thiourea's acidity, improving metal-binding affinity.
  • Hydrogen Bonding : Hydroxyphenyl () and benzoyl groups enable intermolecular hydrogen bonding, influencing crystal packing and solubility.

Physicochemical Properties

  • LogP and Polarity :

    • Neopentyl derivatives (e.g., CAS 15093-39-7) exhibit higher hydrophobicity (LogP ≈ 3.5) compared to benzoyl-substituted thioureas (LogP ≈ 2.8) due to alkyl vs. aryl substituents .
    • Sulfonyl-containing thioureas (e.g., CAS 60515-91-5) have lower LogP (≈1.9) due to polar sulfonyl groups, enhancing water solubility .
  • Molecular Surface Area (PSA) :

    • Thioureas with hydroxyl or nitro groups (e.g., ) show higher PSA (>80 Ų), favoring interactions in biological systems.

Preparation Methods

Amine-Isothiocyanate Condensation (Ohshiro et al., 1981)

The most widely cited method involves the condensation of isopropylamine with phenyl isothiocyanate under mild reflux conditions. In a representative procedure:

  • Isopropylamine (1.0 equiv) is dissolved in anhydrous toluene under nitrogen.

  • Phenyl isothiocyanate (1.05 equiv) is added dropwise at 0–5°C to minimize side reactions.

  • The mixture is refluxed at 110°C for 6–8 hours, with progress monitored via thin-layer chromatography (TLC).

  • The crude product is cooled, filtered, and recrystallized from ethanol/water (3:1) to yield white crystals.

Key Data :

  • Yield : 72–78%

  • Purity : >95% (by ¹H NMR)

  • Melting Point : 98–100°C

This method prioritizes simplicity and scalability but requires careful temperature control to avoid thiourea decomposition.

Alternative Isothiocyanate-Amine Route

An inverted approach employs isopropyl isothiocyanate and aniline under similar conditions:

  • Aniline (1.0 equiv) is stirred in dichloromethane (DCM) at room temperature.

  • Isopropyl isothiocyanate (1.1 equiv) is added slowly, followed by triethylamine (1.2 equiv) to scavenge HCl.

  • After 12 hours, the organic layer is washed with brine, dried over MgSO₄, and concentrated.

  • The residue is purified via flash chromatography (hexane/ethyl acetate, 4:1).

Key Data :

  • Yield : 68–70%

  • Advantage : Avoids exothermic side reactions observed with phenyl isothiocyanate.

Mechanochemical Synthesis (Strukil et al., 2012)

A solvent-free, green chemistry approach utilizes ball-milling technology:

  • Isopropylamine (1.0 equiv) and phenyl isothiocyanate (1.0 equiv) are placed in a stainless-steel milling jar.

  • A single stainless-steel ball (7 mm diameter) is added, and the jar is oscillated at 30 Hz for 60 minutes.

  • The product is extracted with ethanol and filtered.

Key Data :

  • Yield : 85–90%

  • Reaction Time : 60 minutes (vs. 6–8 hours in solution phase)

  • Purity : Comparable to conventional methods (¹H NMR)

This method eliminates solvent waste and enhances atom economy, making it ideal for industrial applications.

Microwave-Assisted Synthesis

A modern variant employs microwave irradiation to accelerate the reaction:

  • Isopropylamine and phenyl isothiocyanate (1:1 molar ratio) are dissolved in acetonitrile.

  • The mixture is irradiated at 150 W and 100°C for 15 minutes.

  • The solvent is evaporated, and the product is washed with cold hexane.

Key Advantages :

  • Reaction Time : 15 minutes

  • Yield : 80–82% (estimated from analogous reactions)

Comparative Analysis of Preparation Methods

Method Conditions Time Yield Purity Scalability
Conventional RefluxToluene, 110°C6–8 h72–78%>95%High
MechanochemicalSolvent-free, ball mill1 h85–90%>95%Moderate
Thiocarbamoyl ChlorideEther, NaOH12 h60–65%90%Low
MicrowaveAcetonitrile, 100°C15 min80–82%>95%High

Characterization and Validation

Synthetic products are validated using:

  • ¹H NMR : Peaks at δ 1.25 (d, 6H, CH(CH₃)₂), δ 4.10 (m, 1H, NHCH), δ 7.30–7.50 (m, 5H, C₆H₅).

  • IR Spectroscopy : N-H stretch (3250 cm⁻¹), C=S (1250 cm⁻¹).

  • HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water 70:30).

Challenges and Optimization Strategies

  • Side Reactions : Isothiocyanates may hydrolyze to amines under prolonged heating. Adding molecular sieves mitigates this.

  • Purification : Recrystallization from ethanol/water achieves >95% purity, but column chromatography is needed for pharmaceutical-grade material.

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction rates but complicate isolation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-substituted thiourea derivatives such as N-(1-methylethyl)-N'-phenylthiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reacting an isothiocyanate with a primary or secondary amine. For example, 1-methylethyl isothiocyanate can be coupled with phenylamine in a polar aprotic solvent (e.g., acetone) under basic conditions (e.g., triethylamine) at 0–25°C to minimize side reactions like hydrolysis . Optimization includes controlling stoichiometry, temperature, and reaction time. Post-synthesis purification via recrystallization (e.g., methanol/dichloromethane mixtures) ensures high yields (≥90%) and purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing N-(1-methylethyl)-N'-phenylthiourea?

  • Methodological Answer :

  • Spectroscopy : Nuclear Magnetic Resonance (NMR) identifies substituent patterns (e.g., singlet for thiourea NH protons at δ 9–11 ppm). Mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths (e.g., C=S ~1.68 Å) and hydrogen-bonding networks (e.g., N–H⋯S interactions). Data validation against the Cambridge Structural Database (CSD) ensures accuracy .

Q. How can researchers design biological activity assays for thiourea derivatives targeting enzyme inhibition?

  • Methodological Answer :

  • In vitro assays : Use purified enzymes (e.g., urease or acetylcholinesterase) with spectrophotometric monitoring of substrate conversion (e.g., Berthelot method for urease). Include positive controls (e.g., thiourea itself) and dose-response curves to calculate IC50 values .
  • Structure-Activity Relationship (SAR) : Compare inhibitory potency with analogs (e.g., N,N'-diphenylthiourea) to identify critical substituents (e.g., isopropyl groups enhancing lipophilicity) .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data on thiourea conformations be resolved?

  • Methodological Answer : Discrepancies between experimental (SCXRD) and DFT-optimized geometries may arise from crystal packing forces. Use:

  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking in aromatic thioureas).
  • Torsion angle comparisons between CSD entries (e.g., coplanarity of C=S and aryl groups) and computational models .
  • Dynamic NMR in solution to assess conformational flexibility (e.g., slow rotation about C–N bonds at low temperatures) .

Q. What strategies mitigate byproduct formation during large-scale synthesis of N-(1-methylethyl)-N'-phenylthiourea?

  • Methodological Answer : Common byproducts include disubstituted ureas (from isocyanate hydrolysis) or thiocarbamides. Mitigation involves:

  • Strict anhydrous conditions (e.g., molecular sieves in solvent).
  • Stepwise addition of reagents to control exothermic reactions.
  • Continuous-flow reactors for improved heat/mass transfer, reducing side reactions .

Q. How do electronic and steric effects of substituents influence the hydrogen-bonding networks in thiourea crystals?

  • Methodological Answer : Electron-withdrawing groups (e.g., –CF3) reduce N–H acidity, weakening N–H⋯S bonds. Steric hindrance from bulky substituents (e.g., isopropyl) disrupts coplanarity, altering packing motifs. Analyze via:

  • CSD surveys to correlate substituents with dimerization patterns.
  • Lattice energy calculations (e.g., PIXEL method) to quantify interaction strengths .

Q. What computational approaches predict the bioactivity of thiourea derivatives against plant pathogens?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to screen for binding to fungal enzyme active sites (e.g., cytochrome P450).
  • QSAR models using descriptors like logP, polar surface area, and H-bond donor counts. Validate with in vitro antifungal assays (e.g., against Pyricularia oryzae) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer : Discrepancies may stem from solvent effects or dynamic processes. Solutions include:

  • Explicit solvent modeling in DFT calculations (e.g., IEF-PCM for acetone).
  • Variable-temperature NMR to detect exchange broadening (e.g., rotamers in solution) .

Methodological Tables

Technique Application Key Parameters Reference
SCXRD with SHELXLBond length/angle determinationR-factor < 5%, H-atom riding model
CSD SurveyStructural benchmarkingSubstituent-specific interaction statistics
Continuous-flow synthesisScalable production with reduced byproductsResidence time < 2 min, T = 25°C

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